molecular formula C13H19Cl2N B1462641 [(2,4-Dichlorophenyl)methyl](4-methylpentan-2-yl)amine CAS No. 1096899-50-1

[(2,4-Dichlorophenyl)methyl](4-methylpentan-2-yl)amine

Cat. No. B1462641
M. Wt: 260.2 g/mol
InChI Key: UGJGWVJGGSCEGX-UHFFFAOYSA-N
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Description

“(2,4-Dichlorophenyl)methylamine” is a chemical compound with the molecular formula C13H19Cl2N . It is also known by other synonyms such as N-[(2,4-dichlorophenyl)methyl]-4-methylpentan-2-amine .


Molecular Structure Analysis

The molecular structure of this compound includes a dichlorophenyl group attached to a methylpentan-2-yl group via a methylamine linkage . The InChI string for this compound is InChI=1S/C13H19Cl2N/c1-9(2)6-10(3)16-8-11-4-5-12(14)7-13(11)15/h4-5,7,9-10,16H,6,8H2,1-3H3 , which provides a standard way to encode the compound’s structure.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 260.20 g/mol . It has a computed XLogP3 value of 4.9, indicating its relative lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound are both 259.0894550 g/mol . The topological polar surface area is 12 Ų .

Scientific Research Applications

Curtis Reactions with Zn Complexes

Research by Patricio-Rangel et al. (2019) explored the synthesis of Zn complexes derived from 2-(Aminomethyl)Benzimidazole, showcasing the potential of this compound in creating complex molecular structures, which could have implications in material science or molecular engineering (Patricio-Rangel et al., 2019).

Spectroscopic Studies of Selected Cathinones

Nycz et al. (2016) focused on the identification and derivatization of selected cathinones, including compounds structurally related to (2,4-Dichlorophenyl)methylamine. Their work underlines the importance of this compound in forensic science for substance identification (Nycz et al., 2016).

Thin-Layer Chromatography Studies

Ilert and Hartmann (1972) utilized thin-layer chromatography for the analysis of 2,4-dinitrophenyl derivatives of amines. This suggests the use of (2,4-Dichlorophenyl)methylamine in chromatographic techniques, which are crucial in analytical chemistry (Ilert & Hartmann, 1972).

Rhodium-Catalyzed Asymmetric Hydrogenations

Balogh et al. (2013) studied the application of certain amine compounds in rhodium-catalyzed asymmetric hydrogenations. This showcases the role of such compounds in facilitating specific types of chemical reactions, particularly in synthetic chemistry (Balogh et al., 2013).

Novel Hydrochloride Salts of Cathinones

A study by Jäger et al. (2002) involved the investigation of reactions with certain amine compounds. This points to the significance of (2,4-Dichlorophenyl)methylamine in the development of novel compounds with potential applications in various fields like pharmacology or materials science (Jäger et al., 2002).

Src Kinase Inhibitor Discovery

Noronha et al. (2007) explored the discovery of a potent, orally active Src kinase inhibitor. Although not directly involving (2,4-Dichlorophenyl)methylamine, it underscores the broader context of research in kinase inhibitors, where structurally similar compounds may play a role (Noronha et al., 2007).

Extraction and Separation of Iron(III)

Research by Gawali and Shinde (1974) on the selective extraction and separation of iron(III) using 4-methylpentan-2-ol highlights the potential application of related compounds in extraction and separation techniques, which are essential in analytical and environmental chemistry (Gawali & Shinde, 1974).

These studies collectively provide a glimpse into the diverse applications of (2,4-Dichlorophenyl)methylamine in various scientific fields, ranging from material science to analytical chemistry.

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-4-methylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl2N/c1-9(2)6-10(3)16-8-11-4-5-12(14)7-13(11)15/h4-5,7,9-10,16H,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJGWVJGGSCEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)NCC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,4-Dichlorophenyl)methyl](4-methylpentan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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